TBAJ-587
Overview
Description
TBAJ-587 is a small molecule belonging to the diarylquinoline class, which has shown significant promise in the treatment of tuberculosis. This compound was developed as part of a next-generation diarylquinoline lead optimization project aimed at improving the properties of bedaquiline, a well-known anti-tuberculosis drug. This compound has demonstrated superior potency against Mycobacterium tuberculosis and better efficacy in animal models of tuberculosis compared to bedaquiline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBAJ-587 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Diarylquinoline Core: This involves the coupling of two aromatic rings to form the diarylquinoline structure. Common reagents used in this step include palladium catalysts and ligands.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and pharmacokinetic properties. This may involve reactions such as nitration, reduction, and alkylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
TBAJ-587 undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, TBAJ-587 is used as a model compound to study the structure-activity relationships of diarylquinolines. Researchers investigate how modifications to the molecule affect its potency and selectivity against Mycobacterium tuberculosis.
Biology
In biology, this compound is used to study the mechanisms of drug resistance in Mycobacterium tuberculosis. It helps in understanding how mutations in the bacterial genome affect the efficacy of diarylquinolines.
Medicine
In medicine, this compound is being evaluated in clinical trials for its potential to treat drug-resistant tuberculosis. It has shown promising results in preclinical studies, with better safety and pharmacokinetic profiles compared to bedaquiline .
Industry
In the pharmaceutical industry, this compound is being developed as a new therapeutic option for tuberculosis. Its improved properties make it a valuable candidate for inclusion in new treatment regimens.
Mechanism of Action
TBAJ-587 exerts its effects by inhibiting the enzyme ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for the bacterium’s energy production and survival. By binding to the ATP synthase, this compound disrupts the electron transport chain, leading to a depletion of cellular energy and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Bedaquiline: The parent compound from which TBAJ-587 was derived. It also targets ATP synthase but has a different safety and pharmacokinetic profile.
Delamanid: Another anti-tuberculosis drug that works by inhibiting mycolic acid synthesis in Mycobacterium tuberculosis.
Pretomanid: A compound that targets multiple pathways in Mycobacterium tuberculosis, including mycolic acid synthesis and respiratory chain inhibition.
Uniqueness of this compound
This compound is unique due to its enhanced potency and efficacy against Mycobacterium tuberculosis compared to bedaquiline. It also has a better safety and pharmacokinetic profile, making it a more promising candidate for treating drug-resistant tuberculosis .
Properties
IUPAC Name |
(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2-fluoro-3-methoxyphenyl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BrFN3O5/c1-35(2)13-12-30(36,19-16-25(38-4)34-26(17-19)39-5)27(21-8-7-9-24(37-3)28(21)32)22-15-18-14-20(31)10-11-23(18)33-29(22)40-6/h7-11,14-17,27,36H,12-13H2,1-6H3/t27-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEGOJPMKLRSPJ-POURPWNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=C(C(=CC=C2)OC)F)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BrFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2252316-16-6 | |
Record name | TBAJ-587 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252316166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBAJ-587 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6UWM02W81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.